molecular formula C4H10PbS2 B14521460 2,2-Dimethyl-1,3,2-dithiaplumbolane CAS No. 62703-65-5

2,2-Dimethyl-1,3,2-dithiaplumbolane

Cat. No.: B14521460
CAS No.: 62703-65-5
M. Wt: 329 g/mol
InChI Key: ASGVKCXHAOMZPK-UHFFFAOYSA-L
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Description

2,2-Dimethyl-1,3,2-dithiaplumbolane is an organolead compound with the molecular formula C4H10PbS2 It is a unique compound due to the presence of lead (Pb) in its structure, which is relatively rare in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3,2-dithiaplumbolane typically involves the reaction of lead salts with thiol-containing organic compounds. One common method is the reaction of lead acetate with 2,2-dimethyl-1,3-propanedithiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent safety measures due to the toxicity of lead compounds.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3,2-dithiaplumbolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead sulfide and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lead metal and thiol derivatives.

    Substitution: The lead atom in the compound can be substituted with other metals or groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, halides.

Major Products

    Oxidation: Lead sulfide (PbS), sulfur-containing organic compounds.

    Reduction: Lead metal (Pb), thiol derivatives.

    Substitution: Organolead compounds, metal-thiol complexes.

Scientific Research Applications

2,2-Dimethyl-1,3,2-dithiaplumbolane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organolead compounds and in studies of lead chemistry.

    Biology: Investigated for its potential effects on biological systems, particularly in studies of lead toxicity and metabolism.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3,2-dithiaplumbolane involves its interaction with biological molecules and systems. The lead atom in the compound can bind to various molecular targets, including proteins and enzymes, disrupting their normal function. This can lead to a range of biological effects, including toxicity. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dithiane: Similar structure but lacks the lead atom.

    2,2-Dimethyl-1,3-dithiolane: Similar structure but lacks the lead atom.

    Lead(II) acetate: Contains lead but lacks the thiol groups.

Uniqueness

2,2-Dimethyl-1,3,2-dithiaplumbolane is unique due to the presence of both lead and thiol groups in its structure This combination imparts distinctive chemical properties, making it a valuable compound for research in various fields

Properties

CAS No.

62703-65-5

Molecular Formula

C4H10PbS2

Molecular Weight

329 g/mol

IUPAC Name

2,2-dimethyl-1,3,2-dithiaplumbolane

InChI

InChI=1S/C2H6S2.2CH3.Pb/c3-1-2-4;;;/h3-4H,1-2H2;2*1H3;/q;;;+2/p-2

InChI Key

ASGVKCXHAOMZPK-UHFFFAOYSA-L

Canonical SMILES

C[Pb]1(SCCS1)C

Origin of Product

United States

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